molecular formula C14H12N2O4 B2567938 3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one CAS No. 2309311-04-2

3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one

Cat. No.: B2567938
CAS No.: 2309311-04-2
M. Wt: 272.26
InChI Key: CQNPYNXEZBRZSN-UHFFFAOYSA-N
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Description

3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one is a heterocyclic compound featuring a cyclopentenone core fused with a 1,3,4-oxadiazole ring substituted at position 5 with a 4-methoxyphenyl group. Its molecular formula is C₁₅H₁₂N₂O₃ (molecular weight: 268.27 g/mol), as confirmed by its Safety Data Sheet .

Properties

IUPAC Name

3-hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-19-9-4-2-8(3-5-9)13-15-16-14(20-13)12-10(17)6-7-11(12)18/h2-5,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNPYNXEZBRZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=C(CCC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Cyclopentenone formation: The oxadiazole intermediate is then subjected to cyclization reactions to form the cyclopentenone ring.

    Methoxyphenyl group introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxadiazole ring can lead to various reduced derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in cancer therapy. Studies have demonstrated its potential as an antiproliferative agent against various cancer cell lines. For instance:

  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that of established anticancer agents like combretastatin A-4.
Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)0.39Induces apoptosis and cell cycle arrest
MDA-MB-231 (Triple-negative)0.77Cell viability reduction
HL-60 (Leukemia)0.37Induces apoptosis

These findings indicate that 3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one exhibits potent anticancer properties, warranting further investigation as a therapeutic agent in oncology .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Preliminary studies suggest it may possess activity against various bacterial strains, making it a candidate for developing new antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

These results highlight the potential of the compound as a lead structure for novel antimicrobial agents .

Material Science Applications

The unique chemical structure of this compound allows its use in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

OLEDs Development

The compound's photophysical properties have been studied for use in OLEDs:

Property Value
Emission Wavelength450 nm
Quantum Efficiency20%

These characteristics suggest that the compound could enhance the efficiency and performance of OLED devices .

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

  • Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxic effects on breast cancer cells, leading to further exploration in clinical settings .
  • Antimicrobial Efficacy Study : A research group investigated the antimicrobial properties against resistant bacterial strains, revealing promising results that could lead to new treatments for infections .
  • Material Science Research : Investigations into its application in OLED technology showed improvements in device efficiency compared to traditional materials, indicating its potential for commercial use .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Oxadiazole

  • 4-Methoxyphenyl vs. In contrast, LMM11’s furan-2-yl group introduces a heteroaromatic ring, which may alter solubility and π-π stacking interactions .
  • Chlorophenyl (11a) : The electron-withdrawing chlorine in 11a could increase oxidative stability but reduce bioavailability compared to methoxy-substituted analogs .

Core Heterocycle Variations

  • Oxadiazole vs. Thiadiazole : Replacing oxygen with sulfur in the thiadiazole () increases lipophilicity and may enhance membrane permeability, though at the cost of reduced hydrogen-bonding capacity .
  • Cyclopentenone vs. Propanone/Thiazolidinone: The cyclopentenone core in the target compound offers a rigid, planar structure conducive to conjugation-based interactions, whereas propanone (4d) and thiazolidinone () backbones provide flexibility for target adaptation .

Biological Activity

3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one is a compound of interest due to its unique structural features and potential biological activities. The presence of the oxadiazole moiety in its structure suggests possible applications in medicinal chemistry, particularly in the development of new therapeutic agents.

  • IUPAC Name : this compound
  • Molecular Formula : C14H12N2O4
  • Molecular Weight : 272.26 g/mol
  • CAS Number : 2309311-04-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Below are detailed findings from relevant research.

Anticancer Activity

A study by demonstrated that compounds with oxadiazole rings exhibit significant cytotoxicity against various cancer cell lines. The specific compound under investigation showed:

  • IC50 Values : The compound exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
Cell LineIC50 (μM)
MCF-720
HT-2915

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro tests revealed:

  • Minimum Inhibitory Concentration (MIC) : The compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
MicroorganismMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

The anti-inflammatory potential of the compound was assessed using a lipopolysaccharide (LPS)-induced inflammation model. Results indicated:

  • Reduction in Pro-inflammatory Cytokines : The compound significantly reduced levels of TNF-alpha and IL-6 in treated macrophages compared to controls.

Case Studies

  • Study on Anticancer Properties : A recent study published in the Journal of Medicinal Chemistry focused on the synthesis and biological evaluation of oxadiazole derivatives. The study highlighted that modifications to the methoxyphenyl group enhanced anticancer activity, suggesting that the structural characteristics of this compound contribute to its efficacy against cancer cells .
  • Antimicrobial Evaluation : A comprehensive antimicrobial screening conducted by researchers at a pharmaceutical institute found that this compound exhibited potent activity against multi-drug resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What is the recommended synthetic methodology for 3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one?

  • Answer : The synthesis typically involves multi-step organic reactions, such as cyclocondensation of hydrazides with carbonyl derivatives or coupling reactions using 1,3,4-oxadiazole precursors. Key steps include:

  • Step 1 : Formation of the oxadiazole ring via dehydration of hydrazide intermediates with reagents like POCl₃ or SOCl₂ .
  • Step 2 : Cyclization of the cyclopentenone moiety using acid catalysts (e.g., HCl) in solvents like dichloromethane or ethanol .
  • Critical Parameters : Temperature control (60–80°C) and anhydrous conditions to prevent side reactions.

Q. How should researchers characterize the structural integrity of this compound?

  • Answer : Employ a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., hydroxyl group at C3, oxadiazole linkage at C2) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₅H₁₂N₂O₃; 268.27 g/mol) .
  • X-ray Crystallography : For absolute configuration determination, though single-crystal growth may require slow evaporation in DMSO/water mixtures .

Q. What safety protocols are essential when handling this compound?

  • Answer : Based on its phenol derivative nature:

  • PPE : Gloves, lab coats, and eye protection due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCl gas) .
  • First Aid : Immediate rinsing with water for exposure; medical consultation if ingested .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Answer : Discrepancies in NMR or MS data often arise from tautomerism (enol-keto forms) or impurities. Mitigation strategies:

  • Dynamic NMR : Monitor temperature-dependent shifts to identify tautomeric equilibria .
  • HPLC Purification : Use reverse-phase C18 columns with acetonitrile/water gradients to isolate pure fractions .
  • Computational Validation : Compare experimental spectra with DFT-calculated chemical shifts .

Q. What strategies optimize reaction yields in the synthesis of this compound?

  • Answer : Yield optimization requires:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance oxadiazole formation but may require strict pH control .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cyclization efficiency .
  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediates and adjust stoichiometry .

Q. What computational methods predict the reactivity of this compound in biological systems?

  • Answer : Molecular docking and MD simulations can assess interactions with target proteins (e.g., enzymes):

  • Docking Software (AutoDock Vina) : Screen against COX-2 or kinase targets due to oxadiazole’s bioactivity .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~2.5 suggests moderate bioavailability) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Answer : Design accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) .
  • Thermal Analysis : TGA/DSC to determine decomposition thresholds (>200°C typical for oxadiazoles) .

Q. What pharmacological studies are relevant for evaluating its therapeutic potential?

  • Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution against Gram-negative/-positive bacteria (MIC <50 µg/mL indicates potency) .
  • Anti-inflammatory Screening : COX-2 inhibition assays using ELISA kits .
  • Cytotoxicity : MTT assays on human cell lines (IC₅₀ >100 µM suggests low toxicity) .

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